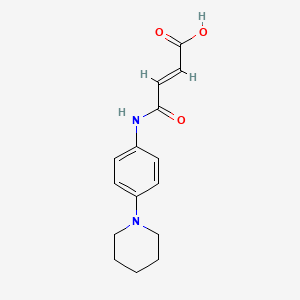

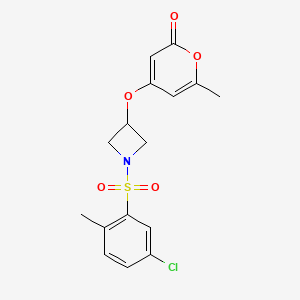

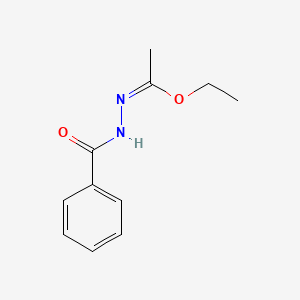

![molecular formula C17H16N6OS B2519148 1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea CAS No. 478077-77-9](/img/structure/B2519148.png)

1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea

Vue d'ensemble

Description

The compound 1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea is a chemical entity that appears to be related to a class of compounds with potential cardiotonic activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it may have biological activity due to the presence of an imidazole ring, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported, such as 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which were synthesized and evaluated for their inotropic activity . The synthesis involved the creation of a pyridinone core with various substitutions at the phenyl ring. The methods used for these syntheses could potentially be adapted for the synthesis of 1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea, although the specific details would need to be developed.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman, NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques would likely be applicable to the analysis of the molecular structure of 1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea, providing insights into its conformation and the nature of its intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions of related compounds have been explored, particularly focusing on non-covalent interactions within the molecules . These interactions, such as hydrogen bonds, van der Waals interactions, and steric effects, play a significant role in the stability and reactivity of the compounds. Similar analyses could be conducted on 1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from related studies. For instance, the inotropic activity of pyridinone derivatives suggests that they interact with biological targets, which implies certain solubility and stability characteristics necessary for bioactivity . The non-covalent interactions within the molecules can also affect their physical properties, such as melting points and solubility . These properties would be important to characterize for 1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea to understand its potential as a drug candidate.

Applications De Recherche Scientifique

Formation of Heterocyclic Aromatic Amines

Research by Zöchling and Murkovic (2002) focused on the formation of PhIP, a heterocyclic aromatic amine found in cooked foods, indicating the relevance of certain chemical intermediates in understanding the formation mechanisms of potentially harmful compounds in our diet (Zöchling & Murkovic, 2002).

Antiviral Activity of Imidazopyridines

A study by Hamdouchi et al. (1999) designed and tested 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for their antirhinovirus activities, showing the potential of imidazopyridine derivatives in developing antiviral agents (Hamdouchi et al., 1999).

Fluorescent Properties of Imidazopyridine Derivatives

Tomoda et al. (1999) synthesized and studied the fluorescent properties of imidazo[1,2-a]pyridine derivatives, contributing to the development of new fluorescent organic compounds for various applications (Tomoda et al., 1999).

Non-peptide Bradykinin B2 Receptor Antagonists

Abe et al. (1998) reported on the discovery of non-peptide bradykinin B2 receptor antagonists with imidazopyridine moieties, which have implications for treating conditions like inflammation and pain (Abe et al., 1998).

Novel Synthesis Methods

Research by Lifshits, Ostapchuk, and Brel (2015) developed a new method for preparing aminopyridinyl methanol, demonstrating the ongoing innovation in synthetic chemistry for heterocyclic compounds (Lifshits et al., 2015).

Propriétés

IUPAC Name |

1-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6OS/c1-12-6-5-9-15(19-12)23-10-14(18-11-23)16(24)21-22-17(25)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIHMEUDXCSJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

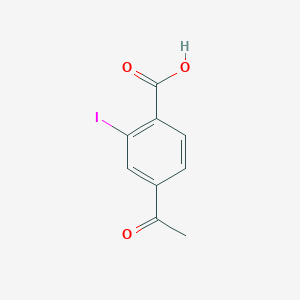

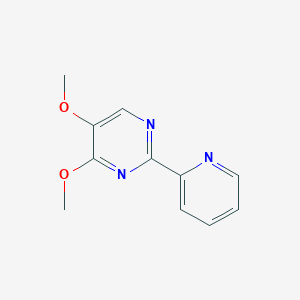

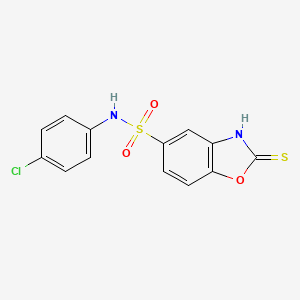

![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)

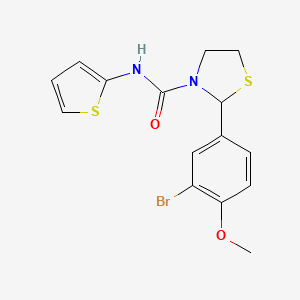

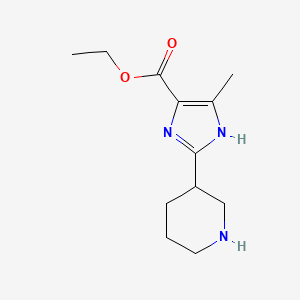

![N-(2-ethyl-6-methylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519079.png)

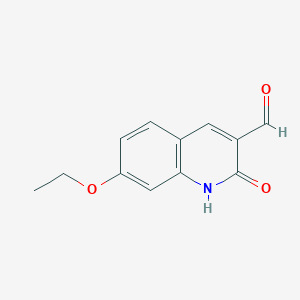

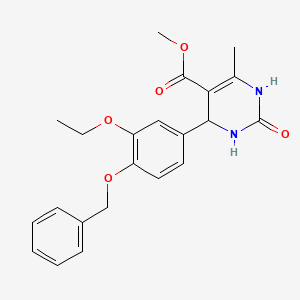

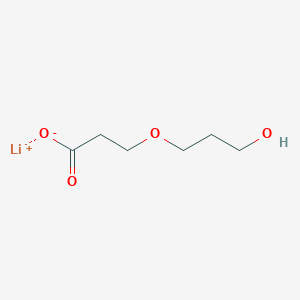

![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)